molecular formula C17H16ClN5O B12553994 Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- CAS No. 189249-70-5

Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]-

Cat. No.: B12553994
CAS No.: 189249-70-5
M. Wt: 341.8 g/mol
InChI Key: GKVQNYVZZKUCTN-UHFFFAOYSA-N
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Description

Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- is a complex organic compound that belongs to the class of phenols and triazines This compound is characterized by the presence of a phenol group and a triazine ring, which are connected through an aminoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- typically involves the condensation of cyanuric chloride with aniline . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as sodium carbonate, to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted phenol and triazine derivatives.

Scientific Research Applications

Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For example, it has been shown to exhibit binding affinity to SARS-CoV-2 proteins, potentially inhibiting their function . The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- in terms of its structure and applications.

Properties

CAS No.

189249-70-5

Molecular Formula

C17H16ClN5O

Molecular Weight

341.8 g/mol

IUPAC Name

4-[2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]ethyl]phenol

InChI

InChI=1S/C17H16ClN5O/c18-15-21-16(19-11-10-12-6-8-14(24)9-7-12)23-17(22-15)20-13-4-2-1-3-5-13/h1-9,24H,10-11H2,(H2,19,20,21,22,23)

InChI Key

GKVQNYVZZKUCTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCC3=CC=C(C=C3)O)Cl

Origin of Product

United States

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